molecular formula C16H11Br2N3O2 B15043569 Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Cat. No.: B15043569
M. Wt: 437.08 g/mol
InChI Key: GLMGHOUULQUGTM-UHFFFAOYSA-N
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Description

Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the reaction of phenyl-acetic acid with 5,7-dibromo-2-oxo-1,2-dihydro-indole-3-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenyl-acetic acid hydrazide: A simpler analog with similar structural features.

    Indole-3-carbaldehyde derivatives: Compounds with similar indole-based structures.

    Dibromo-indole derivatives: Compounds with similar brominated indole moieties.

Uniqueness

Phenyl-acetic acid (5,7-dibromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H11Br2N3O2

Molecular Weight

437.08 g/mol

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenylacetamide

InChI

InChI=1S/C16H11Br2N3O2/c17-10-7-11-14(12(18)8-10)19-16(23)15(11)21-20-13(22)6-9-4-2-1-3-5-9/h1-5,7-8,19,23H,6H2

InChI Key

GLMGHOUULQUGTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O

Origin of Product

United States

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